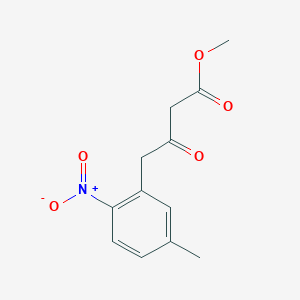

Methyl 4-(5-methyl-2-nitrophenyl)-3-oxobutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO5 |

|---|---|

Molecular Weight |

251.23 g/mol |

IUPAC Name |

methyl 4-(5-methyl-2-nitrophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C12H13NO5/c1-8-3-4-11(13(16)17)9(5-8)6-10(14)7-12(15)18-2/h3-5H,6-7H2,1-2H3 |

InChI Key |

FFYIYFOROGLEFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-methyl-2-nitrophenyl)-3-oxobutanoate typically involves the nitration of a methyl-substituted phenol followed by esterification and further functional group modifications. One common method involves the nitration of 5-methyl-2-nitrophenol, which can be prepared by sulfonating tri-m-cresyl phosphate, nitrating the sulfonated product, and hydrolyzing the nitrated compound . The resulting nitrophenol is then esterified with a suitable esterifying agent under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methyl-2-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted phenyl compounds.

Scientific Research Applications

Methyl 4-(5-methyl-2-nitrophenyl)-3-oxobutanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(5-methyl-2-nitrophenyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Compounds for Comparison:

(4-Nitrophenyl)methyl 3-oxobutanoate (benzyl ester with para-nitro substituent)

Ethyl 3-oxo-4-phenylbutanoate (simpler phenyl-substituted β-keto ester)

Methyl 4-(4-nitrophenyl)-3-oxobutanoate (para-nitro isomer of the target compound)

Structural Differences

- Substituent Position: The target compound’s nitro group is ortho (2-) to the phenyl-methyl linkage, unlike the para (4-) position in (4-Nitrophenyl)methyl 3-oxobutanoate. This ortho substitution introduces steric hindrance and alters electronic effects.

- Ester Group: The methyl ester in the target compound contrasts with the benzyl ester in (4-Nitrophenyl)methyl 3-oxobutanoate, affecting molecular weight, volatility, and hydrolysis susceptibility.

- Methyl vs. Hydrogen: The 5-methyl group on the phenyl ring adds steric bulk absent in simpler analogs like Ethyl 3-oxo-4-phenylbutanoate.

Physical and Chemical Properties

Key Observations:

- Melting Points : The ortho-nitro substituent in the target compound likely disrupts crystal packing compared to the para-nitro analog, leading to a lower melting point . Hydrogen-bonding patterns, influenced by nitro group orientation, play a critical role in crystallization .

- Stability: The benzyl ester in (4-Nitrophenyl)methyl 3-oxobutanoate may confer higher stability under acidic conditions due to reduced steric strain compared to the methyl ester.

Implications of Substituent Effects

Electronic Effects

- Ortho vs. Para Nitro: The ortho-nitro group exerts stronger electron-withdrawing effects via resonance, decreasing electron density at the ketone and ester groups. This may reduce enolate formation efficiency compared to para-nitro analogs.

- Steric Hindrance : The 5-methyl group in the target compound may hinder rotational freedom, affecting conformational stability and reaction pathways.

Intermolecular Interactions

- Hydrogen Bonding : The nitro and ketone groups participate in hydrogen-bonding networks, influencing aggregation in the solid state. Graph set analysis (e.g., Etter’s rules) could differentiate packing motifs between ortho- and para-substituted derivatives .

- Crystallography : Structural studies using programs like SHELXL could resolve differences in bond lengths and angles caused by substituent positions.

Biological Activity

Methyl 4-(5-methyl-2-nitrophenyl)-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms, and relevant studies concerning this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nitrophenyl group that may play a significant role in its biological activity. The compound's molecular formula is C12H13N2O4, with a molecular weight of approximately 249.24 g/mol. Understanding its chemical properties is crucial for predicting its biological interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with nitro groups have been linked to enhanced antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in vitro using different cancer cell lines. Notably, it has demonstrated the ability to inhibit cell proliferation in human cancer cells, suggesting potential as an anticancer agent. The mechanism involves inducing apoptosis through the activation of caspase pathways .

Inhibition of Enzymatic Activity

This compound has also been studied for its ability to inhibit specific enzymes that are crucial for various biochemical pathways. For example, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines, which is vital for DNA replication and cell proliferation .

Study on Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines revealed significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The study utilized MTT assays to assess cell viability and found that the compound reduced cell viability by over 50% at the highest concentration tested .

Enzyme Inhibition Study

In another investigation focusing on enzyme inhibition, this compound was tested against DHODH. The results indicated that it effectively inhibited the enzyme at low micromolar concentrations, which could potentially lead to therapeutic applications in treating diseases like cancer and autoimmune disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.